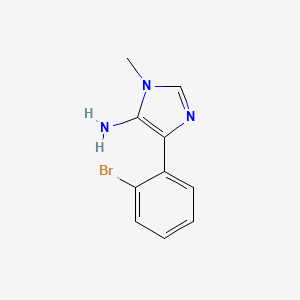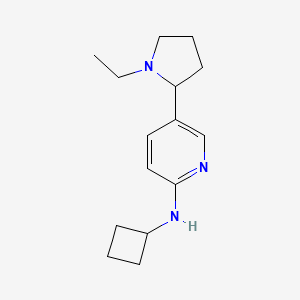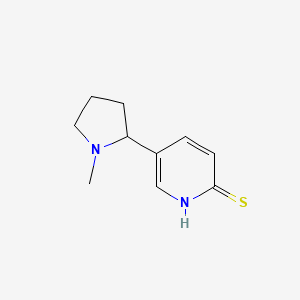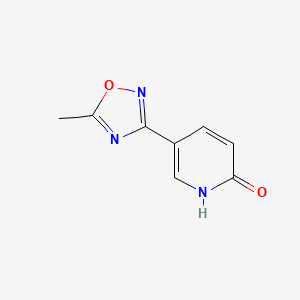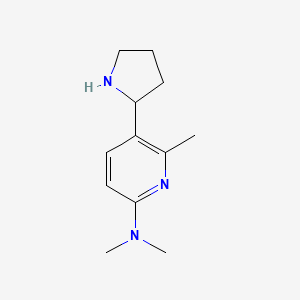![molecular formula C9H4BrNS B11813883 7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)
7-Bromobenzo[b]thiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromobenzo[b]thiophene-2-carbonitrile is a heterocyclic compound with the molecular formula C9H4BrNS. It is a derivative of benzothiophene, where a bromine atom is substituted at the 7th position and a cyano group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[b]thiophene-2-carbonitrile typically involves the bromination of benzo[b]thiophene-2-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic route mentioned above can be adapted for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., DMF, THF).
Coupling Reactions: Boronic acids or stannanes, palladium catalysts, bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).
Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Major Products:
Substitution Reactions: Substituted benzothiophenes.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Amino derivatives of benzothiophene.
Aplicaciones Científicas De Investigación
7-Bromobenzo[b]thiophene-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase inhibitors and other enzyme modulators.
Materials Science: It is used in the development of organic semiconductors and optoelectronic devices due to its electronic properties.
Chemical Biology: The compound is employed in the design of molecular probes and bioactive molecules for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 7-Bromobenzo[b]thiophene-2-carbonitrile depends on its application. In medicinal chemistry, it often acts as an inhibitor by binding to specific enzyme active sites, thereby blocking their activity. The bromine and cyano groups play crucial roles in enhancing the binding affinity and specificity towards the target enzymes .
Comparación Con Compuestos Similares
Benzo[b]thiophene-2-carbonitrile: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
2-Bromobenzothiophene: Similar structure but without the cyano group, affecting its electronic properties and reactivity.
3-Bromobenzo[b]thiophene: Bromine substitution at a different position, leading to different reactivity and applications.
Uniqueness: 7-Bromobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both bromine and cyano groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C9H4BrNS |
|---|---|
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
7-bromo-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4BrNS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H |
Clave InChI |
JZYUFQYAEIDRKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)SC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


